molecular formula C18H19N3O4 B2965062 2-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione CAS No. 1904193-48-1

2-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B2965062
CAS No.: 1904193-48-1
M. Wt: 341.367
InChI Key: PAZMNQSKIAGGQT-UHFFFAOYSA-N
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Description

2-[1-(2-Methoxypyridine-3-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Methoxypyridine-3-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or azetidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-[1-(2-Methoxypyridine-3-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione apart is its combination of the pyridine, azetidine, and isoindole rings, which confer unique chemical and biological properties. This structural complexity allows for a wide range of applications and interactions that are not typically observed in simpler compounds.

Properties

IUPAC Name

2-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-25-15-14(7-4-8-19-15)16(22)20-9-11(10-20)21-17(23)12-5-2-3-6-13(12)18(21)24/h2-4,7-8,11-13H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZMNQSKIAGGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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